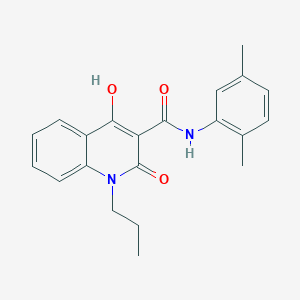

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC20029311

Molecular Formula: C21H22N2O3

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22N2O3 |

|---|---|

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |

| Standard InChI | InChI=1S/C21H22N2O3/c1-4-11-23-17-8-6-5-7-15(17)19(24)18(21(23)26)20(25)22-16-12-13(2)9-10-14(16)3/h5-10,12,24H,4,11H2,1-3H3,(H,22,25) |

| Standard InChI Key | TVEBRSQRYRFPJC-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O |

Introduction

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The quinoline core in this compound is particularly notable for its pharmacological significance, as it can interact with biological targets such as enzymes or receptors, potentially intercalating into DNA or inhibiting certain enzymatic activities.

Synthesis and Characterization

The synthesis of N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide involves complex organic reactions. These processes often require precise control over reaction conditions to optimize yields and purities. Techniques like chromatography are commonly used to refine the final product.

Synthesis Pathways

While specific synthesis pathways for this compound are not detailed in the available literature, quinoline derivatives generally involve reactions such as condensation, cyclization, and substitution reactions. Catalysts and reagents play crucial roles in facilitating these reactions.

Characterization Techniques

Characterization of the compound typically involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its structure and purity. These techniques provide detailed information about the molecular structure and help in identifying potential impurities.

Biological Activity and Potential Applications

Quinoline derivatives, including N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide, are known for their diverse biological activities. These compounds can exhibit antitumor activity by inducing apoptosis in cancer cells through various signaling pathways. The quinoline structure allows it to potentially intercalate into DNA or inhibit certain enzymatic activities, which are mechanisms relevant to anticancer drug development.

| Biological Activity | Potential Applications |

|---|---|

| Antimicrobial Properties | Infection treatment |

| Anticancer Properties | Cancer therapy |

Research Findings and Future Directions

Research on quinoline derivatives highlights their potential in medicinal chemistry, particularly in developing new anticancer agents. Studies on similar compounds suggest that they can induce apoptosis in cancer cells, making them promising candidates for cancer treatment. Further research is needed to fully explore the therapeutic potential of N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide and to understand its mechanism of action at the molecular level.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume